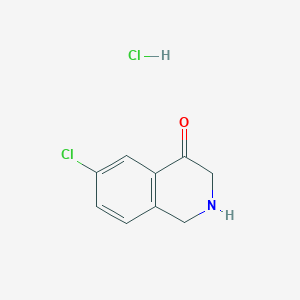
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine
Übersicht
Beschreibung
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine, also known as PF-06463922, is a small molecule inhibitor that has been developed by Pfizer for the treatment of cancer. It belongs to the class of protein kinase inhibitors which target specific proteins involved in the growth and proliferation of cancer cells. The aim of
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals. This compound could serve as a versatile scaffold for developing new drugs with improved efficacy and selectivity.
Biological Activity Profiling
The presence of both pyrrolidine and trifluoromethyl groups can influence the biological activity of molecules. Researchers can use this compound to study structure-activity relationships (SAR) and understand how different substituents affect the biological profile of drug candidates .
Antimicrobial and Antifungal Applications
Compounds containing the pyrrolidine ring have shown antimicrobial and antifungal properties. This compound could be investigated for its potential use in creating new treatments for infectious diseases, leveraging its structural components to enhance activity .
Cancer Research
Pyrrolidine derivatives have been identified with anticancer properties. This compound’s unique structure could be utilized in the synthesis of novel anticancer agents, potentially offering new therapeutic options for cancer treatment .
Radioligand Development
With the appropriate isotopic labeling, such as fluorine-18, this compound could be used to develop new radioligands for positron emission tomography (PET) imaging. This would aid in the visualization and quantification of biological processes at the molecular level .
Antioxidant Research
The structural components of this compound suggest potential antioxidant properties. It could be explored for its ability to scavenge free radicals and protect against oxidative stress-related damage .
Enantioselective Synthesis
Due to the stereogenicity of the pyrrolidine ring, this compound could be used in the enantioselective synthesis of pharmaceuticals. The different stereoisomers could lead to drugs with distinct biological profiles, which is crucial for the development of more effective medications .
Eigenschaften
IUPAC Name |
N'-[6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4/c13-12(14,15)9-7-10(17-4-3-16)18-11(8-9)19-5-1-2-6-19/h7-8H,1-6,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZDRSASTPIFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=N2)NCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



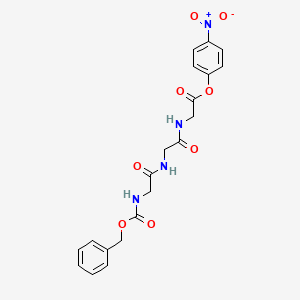
![[(1S,2R)-2-Methylcyclopropyl]boronic acid](/img/structure/B1470975.png)
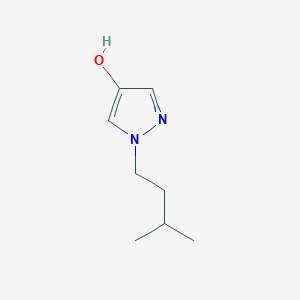
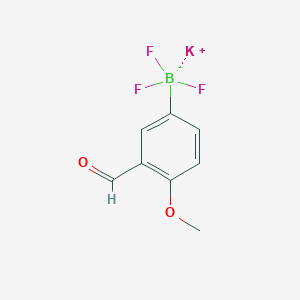
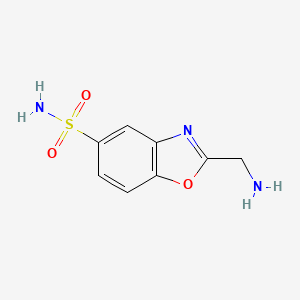

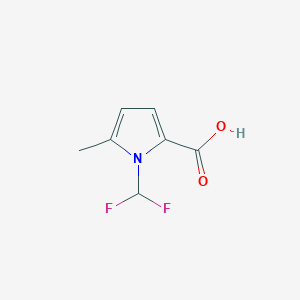
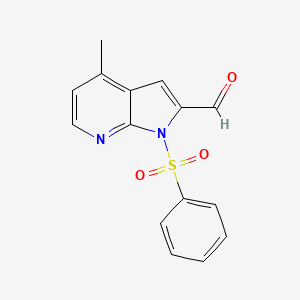
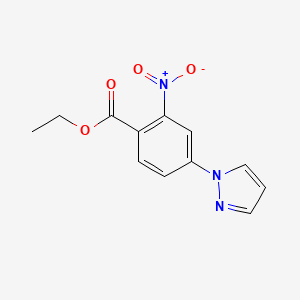
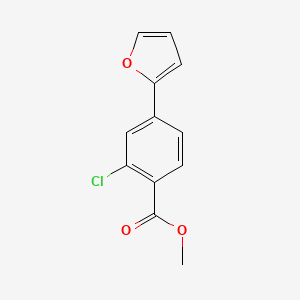

![[1-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B1470991.png)

